3-Azetidinol, 1-(4-(cyclopropylamino)-6-propyl-1,3,5-triazin-2-yl)-
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Overview
Description
3-Azetidinol, 1-(4-(cyclopropylamino)-6-propyl-1,3,5-triazin-2-yl)- is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinol, 1-(4-(cyclopropylamino)-6-propyl-1,3,5-triazin-2-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazine derivative with a cyclopropylamine, followed by cyclization to form the azetidine ring . The reaction conditions often require the use of a base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Azetidinol, 1-(4-(cyclopropylamino)-6-propyl-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-Azetidinol, 1-(4-(cyclopropylamino)-6-propyl-1,3,5-triazin-2-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Azetidinol, 1-(4-(cyclopropylamino)-6-propyl-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-3-azetidinol hydrochloride: Another azetidine derivative with similar structural features.
Other Azetidines: Various substituted azetidines with different functional groups and properties.
Uniqueness
3-Azetidinol, 1-(4-(cyclopropylamino)-6-propyl-1,3,5-triazin-2-yl)- is unique due to its specific combination of the azetidine ring and the triazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
148312-47-4 |
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Molecular Formula |
C12H19N5O |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-[4-(cyclopropylamino)-6-propyl-1,3,5-triazin-2-yl]azetidin-3-ol |
InChI |
InChI=1S/C12H19N5O/c1-2-3-10-14-11(13-8-4-5-8)16-12(15-10)17-6-9(18)7-17/h8-9,18H,2-7H2,1H3,(H,13,14,15,16) |
InChI Key |
URHUGZJUXSWFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N2CC(C2)O)NC3CC3 |
Origin of Product |
United States |
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